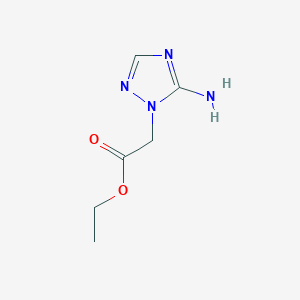

Ethyl 2-(5-amino-1h-1,2,4-triazol-1-yl)acetate

CAS No.: 1340060-06-1

Cat. No.: VC5450220

Molecular Formula: C6H10N4O2

Molecular Weight: 170.172

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1340060-06-1 |

|---|---|

| Molecular Formula | C6H10N4O2 |

| Molecular Weight | 170.172 |

| IUPAC Name | ethyl 2-(5-amino-1,2,4-triazol-1-yl)acetate |

| Standard InChI | InChI=1S/C6H10N4O2/c1-2-12-5(11)3-10-6(7)8-4-9-10/h4H,2-3H2,1H3,(H2,7,8,9) |

| Standard InChI Key | VBEJVMPNXSEATK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CN1C(=NC=N1)N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate belongs to the 1,2,4-triazole family, characterized by a five-membered ring containing three nitrogen atoms. The compound’s IUPAC name, ethyl 2-(5-amino-1,2,4-triazol-1-yl)acetate, reflects its ethyl ester group linked to the triazole ring via a methylene bridge. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 1340060-06-1 |

| Molecular Formula | |

| Molecular Weight | 170.172 g/mol |

| SMILES | CCOC(=O)CN1C(=NC=N1)N |

| InChIKey | VBEJVMPNXSEATK-UHFFFAOYSA-N |

The planar triazole ring enables π-π interactions, while the amino and ester groups facilitate hydrogen bonding and solubility in polar solvents.

Crystallographic Insights

Although direct crystallographic data for this compound is limited, studies on analogous triazole derivatives reveal dense hydrogen-bonding networks. For example, ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate exhibits eight intermolecular hydrogen bonds involving triazole nitrogens and ester oxygens . Such interactions likely stabilize Ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate in solid-state configurations, influencing its reactivity and bioavailability.

Synthesis and Optimization Strategies

Conventional Synthesis Routes

The compound is typically synthesized via nucleophilic substitution between ethyl haloacetates and 5-amino-1H-1,2,4-triazole. For instance, ethyl bromoacetate reacts with 5-amino-1H-1,2,4-triazole in ethanol under reflux, yielding the target product after purification. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) critically affect reaction efficiency, with yields ranging from 65% to 78%.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. By reducing reaction times from hours to minutes, this method enhances yields to 85–90% while minimizing side products. The rapid heating mechanism promotes uniform energy distribution, favoring selective N-alkylation over competing O-alkylation pathways.

Electrochemical and Catalytic Methods

Alternative approaches from triazole derivative synthesis suggest potential adaptations. Electrochemical cyclization of hydrazones and cyanamides, as reported for 4-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)benzonitrile, could offer greener pathways with reduced waste . Additionally, sulfamic acid-catalyzed cyclizations (e.g., for 5-substituted triazolethiones) demonstrate scalability for industrial production .

Biological Activities and Mechanisms

Anticonvulsant Properties

The triazole ring’s electron-rich structure enables interactions with voltage-gated sodium channels (VGSCs), a mechanism observed in related compounds like 4-alkyl-5-substituted-1,2,4-triazole-3-thiones . By stabilizing the inactivated state of VGSCs, Ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate may reduce neuronal hyperexcitability, positioning it as a candidate for epilepsy treatment.

Anticancer and Chemopreventive Effects

Mercapto-triazole derivatives exhibit pronounced anticancer activity via thioredoxin reductase inhibition and reactive oxygen species (ROS) generation . While direct evidence for Ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate is lacking, its structural similarity suggests potential utility in combinatorial therapies targeting solid tumors.

Agricultural Applications

In agrochemistry, triazole derivatives serve as fungicides and plant growth regulators. The amino and ester functionalities of this compound may enhance systemic mobility in plants, enabling broad-spectrum pathogen control. Field trials are needed to validate efficacy against Fusarium and Puccinia species.

Industrial and Pharmaceutical Applications

Drug Development Scaffolds

The compound’s modular structure allows for derivatization at the 1-, 4-, and 5-positions. For example, coupling with aryl isothiocyanates yields thiosemicarbazides, precursors to bioactive triazolethiones . Such flexibility supports its use in high-throughput screening for kinase inhibitors or antimicrobial agents.

Material Science Innovations

Triazole-based polymers incorporating Ethyl 2-(5-amino-1H-1,2,4-triazol-1-yl)acetate could exhibit enhanced thermal stability and dielectric properties. Research into coordination complexes with transition metals (e.g., Cu(II) or Zn(II)) may uncover applications in catalysis or photovoltaics .

Future Research Directions

Mechanistic Studies

Elucidating the compound’s mode of action requires in vitro assays (e.g., patch-clamp electrophysiology for VGSC modulation) and in silico docking studies with target proteins. Comparative analyses with FDA-approved triazole drugs (e.g., fluconazole) will clarify its therapeutic niche.

Process Intensification

Optimizing microwave and flow-chemistry protocols could reduce production costs. Catalytic systems using ionic liquids or enzymes may improve stereoselectivity for chiral derivatives.

Toxicological Profiling

Comprehensive ADMET (absorption, distribution, metabolism, excretion, toxicity) studies are imperative to assess clinical viability. Zebrafish models and hepatic microsome assays will provide preliminary safety data.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume